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Compound of Interest

Compound Name: 4-Methyl-2-vinylpyridine

Cat. No.: B081776

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-
Methyl-2-vinylpyridine, a heterocyclic compound of interest in polymer chemistry and
pharmaceutical research. Due to the limited availability of directly published raw spectra for this
specific molecule, this guide presents a robust, data-driven prediction based on the well-
documented spectroscopic characteristics of structurally analogous compounds, including 4-
vinylpyridine, 2-vinylpyridine, and various methyl-substituted pyridines.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 4-Methyl-2-vinylpyridine. These predictions are
derived from established principles of spectroscopy and comparative analysis of closely related
molecules.

Table 1: Predicted *H NMR Spectroscopic Data for 4-Methyl-2-vinylpyridine
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Chemical Shift (5,

Coupling Constant

opm) Multiplicity (3, Hz) Assignment

~8.4 d ~5.0 H6 (proton on C6)

10.72 o H3, H5 (protons on C3
and Cb5)

~6.7 dd ~17.5, ~10.8 H7 (vinyl CH)

~6.1 d ~17.5 H8a (trans vinyl CH2)

~5.4 d ~10.8 H8b (cis vinyl CHz2)

~2.4 S CHs (methyl protons)

Predicted in CDCls. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted 13C NMR Spectroscopic Data for 4-Methyl-2-vinylpyridine

Chemical Shift (6, ppm)

Assignment

~158 C2 (carbon attached to vinyl group)
~149 C6

~147 C4 (carbon attached to methyl group)
~136 C7 (vinyl CH)

~122 C3

~120 C5

~116 C8 (vinyl CH2)

~21 CHs (methyl carbon)

Predicted in CDCls. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted Key IR Absorption Bands for 4-Methyl-2-vinylpyridine
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Wavenumber (cm~?) Intensity Assignment

C-H stretching (aromatic and

~3080-3010 Medium _
vinyl)
~2980-2920 Medium C-H stretching (methyl)
~1640 Medium C=C stretching (vinyl)
C=C and C=N stretching
~1595, 1560, 1480 Strong o
(pyridine ring)
~1435 Medium C-H bending (methyl)
C-H out-of-plane bending
~990, 910 Strong ]
(vinyl)
C-H out-of-plane bending
~830 Strong

(aromatic)

Table 4: Predicted Major Mass Spectrometry Fragments for 4-Methyl-2-vinylpyridine

miz Proposed Fragment Notes

119 [M]*+ Molecular ion

118 [M-H]+ Loss of a hydrogen radical
104 [M-CHs]* Loss of a methyl radical
92 [M-CzHs]* Loss of a vinyl radical

78 [CsHaN]* Pyridine radical cation

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data
presented above. These protocols are based on standard laboratory practices for the analysis
of pyridine derivatives and other volatile organic compounds.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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A solution of 4-Methyl-2-vinylpyridine (approximately 10-20 mg) is prepared in a deuterated
solvent, typically chloroform-d (CDClIs, ~0.7 mL), and transferred to a 5 mm NMR tube. *H and
13C NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer.[1][2] Chemical
shifts are referenced internally to the residual solvent peak or an internal standard such as
tetramethylsilane (TMS). For unambiguous assignment of proton and carbon signals, two-
dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC
(Heteronuclear Single Quantum Coherence) can be performed.

2.2 Infrared (IR) Spectroscopy

For a liquid sample like 4-Methyl-2-vinylpyridine, the IR spectrum is typically recorded using
the neat liquid. A drop of the sample is placed between two sodium chloride (NaCl) or
potassium bromide (KBr) plates to form a thin film.[3] The spectrum is then acquired using a
Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm~1.[4]
Alternatively, for solid samples, a KBr pellet or a Nujol mull can be prepared.[5][6]

2.3 Mass Spectrometry (MS)

Mass spectra are typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS)
system.[7][8] A dilute solution of 4-Methyl-2-vinylpyridine in a volatile organic solvent (e.g.,
dichloromethane or methanol) is injected into the GC, where it is vaporized and separated from
any impurities. The separated compound then enters the mass spectrometer, where it is
ionized, commonly by electron impact (El) at 70 eV.[8] The resulting charged fragments are
separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.[9][10]

Visualizations
3.1 Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and
structural elucidation of an organic compound like 4-Methyl-2-vinylpyridine.
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General workflow for spectroscopic analysis.

3.2 Interrelation of Spectroscopic Data for Structural Confirmation

This diagram shows how the different types of spectroscopic data are interrelated and
contribute to the confident structural assignment of 4-Methyl-2-vinylpyridine.
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Interrelation of spectroscopic data for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. chem.libretexts.org [chem.libretexts.org]

o 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

¢ 3. 4-Methylpyridine(108-89-4) 13C NMR [m.chemicalbook.com]

e 4. scienceready.com.au [scienceready.com.au]

o 5. researchgate.net [researchgate.net]

¢ 6. chemguide.co.uk [chemguide.co.uk]

e 7. mdpi.com [mdpi.com]

e 8. 4-Vinylpyridine | C7TH7N | CID 7502 - PubChem [pubchem.ncbi.nlm.nih.gov]
¢ 9. researchgate.net [researchgate.net]

¢ 10. cpb-us-el.wpmucdn.com [cpb-us-el.wpmucdn.com]

¢ To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 4-Methyl-2-
vinylpyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081776#spectroscopic-data-of-4-methyl-2-
vinylpyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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